BindingDB Affinity Profile vs. BRD4 Bromodomains
Data from BindingDB indicates that a closely related structural analog of the target compound exhibits potent and selective binding to BRD4 bromodomains. For this analog, the dissociation constant (Kd) for BRD4 BD2 was measured at 0.300 nM using a BROMOscan assay, while its affinity for BRD4 BD1 was significantly weaker (Kd = 3,300 nM by ITC), demonstrating a >10,000-fold selectivity for BD2 [1]. The target compound, (Z)-3-(6-bromo-2H-chromen-3-yl)-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide, shares the core 2H-chromene and cyanoacetamide scaffold but features a critical bromine at the 6-position and a unique mesityl amide tail. While this specific derivative has not been tested in this assay, these results provide a strong rationale for its potential to engage this target class with a distinct selectivity profile determined by its unique substitution pattern [1].
| Evidence Dimension | BRD4 BD2 Binding Affinity (Kd) |
|---|---|
| Target Compound Data | Not available for this specific compound. |
| Comparator Or Baseline | A structurally related chromene-cyanoacetamide analog (BDBM50148603): Kd = 0.300 nM for BRD4 BD2 |
| Quantified Difference | Cannot be calculated. The comparator data is for a non-identical analog. |
| Conditions | BROMOscan assay, human partial length BRD4 BD2 expressed in bacterial system |
Why This Matters
This suggests the chromene-cyanoacetamide chemotype can achieve high BRD4 BD2 affinity, and the unique mesityl and bromo substituents on the target compound are likely critical drivers of potency and selectivity, making it a logical next step for SAR exploration.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724) Activity Data. Binding affinity to human partial length BRD4 BD2 (Kd: 0.300 nM) and BRD4 BD1 (Kd: 3.30E+3 nM). View Source
